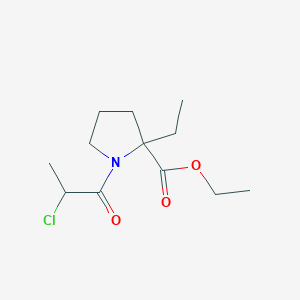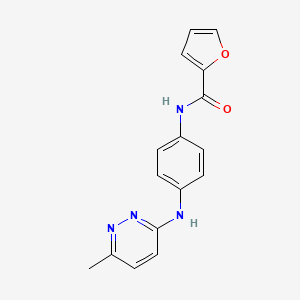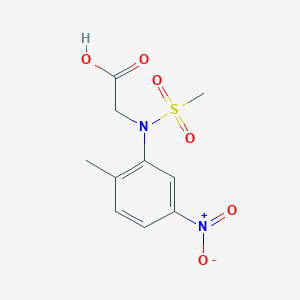
6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide is a synthetic organic compound with the molecular formula C17H16N4O2S. This compound features a nicotinamide core substituted with an ethoxy group and a pyrazine ring bearing a thiophene moiety. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the Thiophene Group: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazine.
Nicotinamide Derivatization: The nicotinamide core is functionalized by reacting with ethyl chloroformate to introduce the ethoxy group.
Final Coupling: The final step involves coupling the pyrazine-thiophene intermediate with the ethoxy-nicotinamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazine ring, leading to the formation of amines or dihydropyrazines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines or dihydropyrazines from the pyrazine ring.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties due to its unique structural features.
Mecanismo De Acción
The mechanism by which 6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide exerts its effects is largely dependent on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
6-ethoxy-N-(pyrazin-2-ylmethyl)nicotinamide: Lacks the thiophene group, which may reduce its biological activity.
N-(3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide: Lacks the ethoxy group, potentially affecting its solubility and reactivity.
6-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its electronic properties and reactivity.
Uniqueness
The presence of both the ethoxy group and the thiophene-pyrazine moiety in 6-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide provides a unique combination of electronic and steric properties, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
6-ethoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-23-15-6-5-12(10-20-15)17(22)21-11-13-16(19-8-7-18-13)14-4-3-9-24-14/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHUUYWBWVKLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3000786.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3000789.png)

![N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3000791.png)


![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B3000796.png)
![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/new.no-structure.jpg)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3000798.png)



